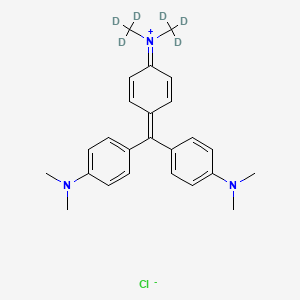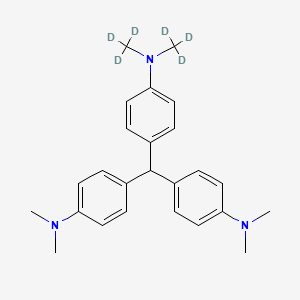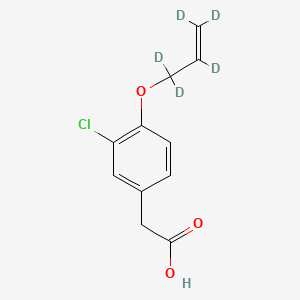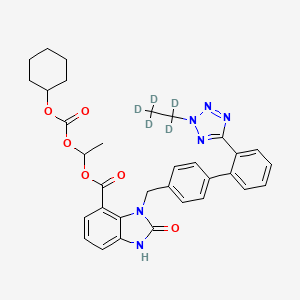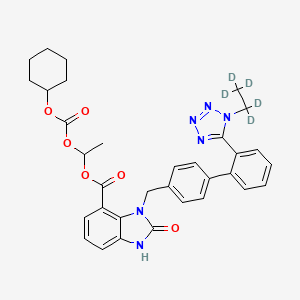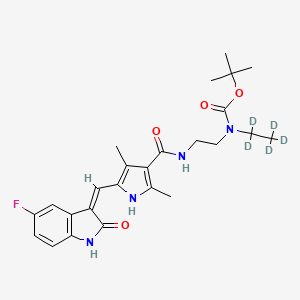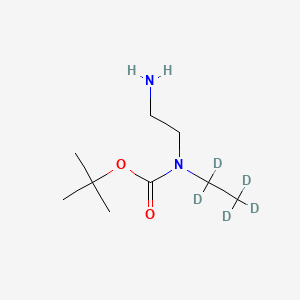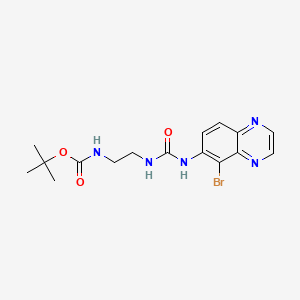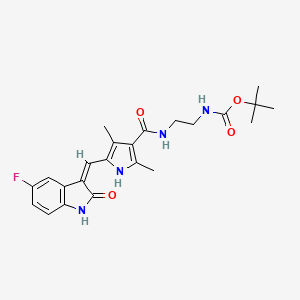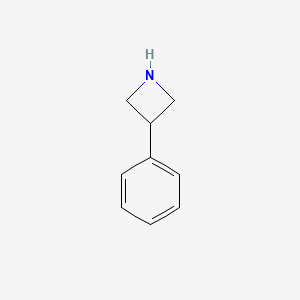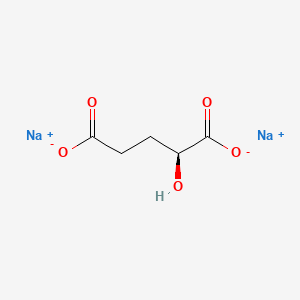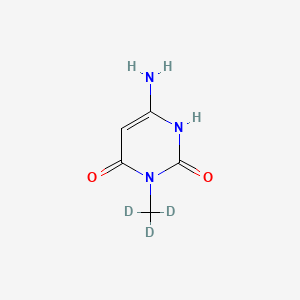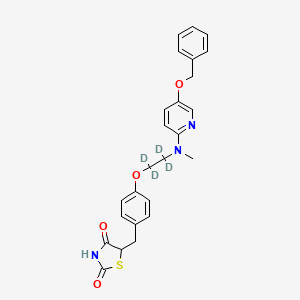
5-Benzyloxy Rosiglitazone-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyloxy Rosiglitazone-d4: is a stable isotope-labeled compound, specifically a deuterated form of 5-Benzyloxy Rosiglitazone. It is a derivative of Rosiglitazone, a well-known thiazolidinedione class drug used for the treatment of type 2 diabetes mellitus. The compound is primarily used in scientific research for various analytical and experimental purposes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Rosiglitazone-d4 involves multiple steps, starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. Each step is optimized for yield and purity, often involving specific reagents and conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: For industrial production, the synthesis is scaled up using a linear synthesis route. This method is preferred due to its reliability and efficiency. The process avoids the use of column chromatography in the final steps, making it more suitable for large-scale production. Water is often used as a green solvent to minimize environmental impact .
化学反应分析
Types of Reactions: 5-Benzyloxy Rosiglitazone-d4 undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 5-Benzyloxy Rosiglitazone-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its stable isotope labeling allows for precise quantification and structural analysis.
Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its deuterium labeling helps in tracing metabolic processes and understanding the biochemical interactions.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Rosiglitazone derivatives. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion.
Industry: In the industrial sector, the compound is used for quality control and validation of analytical methods. Its stable isotope labeling ensures accurate and reliable data for various applications.
作用机制
5-Benzyloxy Rosiglitazone-d4, like its parent compound Rosiglitazone, acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity and reduces blood glucose levels. Additionally, the compound exhibits anti-inflammatory effects by modulating the nuclear factor kappa-B (NFκB) pathway .
相似化合物的比较
Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar glucose-lowering effects.
Troglitazone: An older thiazolidinedione, withdrawn from the market due to safety concerns.
Uniqueness: 5-Benzyloxy Rosiglitazone-d4 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The deuterium atoms provide distinct advantages in analytical techniques, allowing for more precise and accurate measurements compared to non-labeled compounds.
属性
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30)/i13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXYHHMXZGCQF-RYIWKTDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
